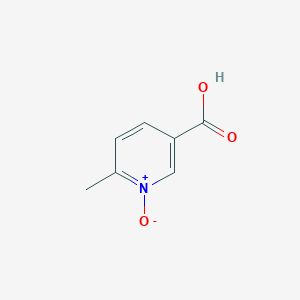

5-Carboxy-2-methylpyridine 1-oxide

Description

Properties

IUPAC Name |

6-methyl-1-oxidopyridin-1-ium-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-5-2-3-6(7(9)10)4-8(5)11/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUWMQONYMUDFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=C(C=C1)C(=O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70705434 | |

| Record name | 6-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70705434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30478-91-2 | |

| Record name | 6-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70705434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Carboxy-2-methylpyridine 1-oxide from 2,5-Lutidine

Abstract

This technical guide provides a comprehensive, chemically-grounded walkthrough for the synthesis of 5-Carboxy-2-methylpyridine 1-oxide, a valuable heterocyclic building block in pharmaceutical and materials science. Starting from the readily available precursor 2,5-lutidine (2,5-dimethylpyridine), this document details a robust, two-step synthetic sequence involving N-oxidation followed by selective side-chain oxidation. The narrative emphasizes the mechanistic rationale behind procedural choices, offering field-proven insights into reaction control, purification, and characterization. Detailed experimental protocols, data tables, and process diagrams are included to ensure reproducibility and aid researchers, chemists, and drug development professionals in the successful execution of this synthesis.

Introduction and Strategic Overview

This compound is a pyridine derivative featuring both an N-oxide and a carboxylic acid functionality. These groups impart unique electronic and steric properties, making it a versatile intermediate. The N-oxide group can act as a directing group, a ligand for metal catalysis, or a precursor for further functionalization.[1][2] The carboxylic acid allows for amide bond formation, esterification, and other classical transformations.

The synthesis from 2,5-lutidine is a logical and efficient pathway, proceeding in two distinct and sequential oxidative stages:

-

N-Oxidation: The pyridine nitrogen of 2,5-lutidine is selectively oxidized to form 2,5-lutidine 1-oxide. This initial step is crucial as it electronically modifies the pyridine ring.

-

Side-Chain Oxidation: The methyl group at the 5-position of the N-oxide intermediate is oxidized to a carboxylic acid. The presence of the N-oxide moiety facilitates the selective oxidation of the 5-methyl group over the 2-methyl group.

This guide will dissect each stage, providing both the practical "how" and the fundamental "why" for each experimental decision.

Synthetic Workflow Diagram

The overall synthetic transformation can be visualized as a two-step process.

Caption: Overall workflow for the two-step synthesis.

Part A: N-Oxidation of 2,5-Lutidine

The initial step involves the conversion of the tertiary amine of the pyridine ring into an N-oxide. This transformation is fundamental as it increases the electron density at the 2- and 4-positions, while the oxygen atom itself can act as a nucleophile.[3]

Mechanistic Rationale and Reagent Selection

The oxidation of pyridines to their corresponding N-oxides is typically achieved using peroxy acids or hydrogen peroxide.[4] While reagents like meta-chloroperoxybenzoic acid (m-CPBA) are highly effective, a more cost-effective and scalable method often employs 30-50% hydrogen peroxide in glacial acetic acid.[5]

The mechanism involves the protonation of the pyridine nitrogen by acetic acid, followed by nucleophilic attack of hydrogen peroxide to form an intermediate, which then eliminates water to yield the N-oxide. The use of acetic acid as a solvent and catalyst is common in these procedures.[5]

Detailed Experimental Protocol: Synthesis of 2,5-Lutidine 1-Oxide

Materials & Equipment:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle with temperature control

-

2,5-Lutidine

-

Glacial Acetic Acid

-

Hydrogen Peroxide (35% w/w)

-

Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask, add 2,5-lutidine (e.g., 21.4 g, 0.2 mol) and glacial acetic acid (80 mL). Stir the mixture to ensure homogeneity.

-

Oxidant Addition: While stirring, carefully add 35% hydrogen peroxide (e.g., 21.4 mL, 0.22 mol) dropwise to the solution. The addition should be controlled to maintain the reaction temperature below 80°C.

-

Reaction: After the addition is complete, heat the mixture to 85-90°C and maintain this temperature for approximately 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 10% Methanol in DCM).

-

Work-up: Cool the reaction mixture to room temperature. Carefully and slowly add the reaction mixture to a stirred, saturated solution of sodium bicarbonate to neutralize the acetic acid. Caution: Vigorous CO₂ evolution will occur. Continue addition until the pH is ~8.

-

Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2,5-lutidine 1-oxide as an oil or low-melting solid. The product can be used in the next step without further purification if TLC shows high purity.

Part B: Selective Oxidation of the 5-Methyl Group

This second stage is the critical transformation to install the carboxylic acid functionality. The choice of oxidant and reaction conditions is paramount to selectively oxidize the methyl group at the 5-position while leaving the 2-methyl group intact.

Mechanistic Rationale and Reagent Selection

Potassium permanganate (KMnO₄) is a powerful and widely used oxidizing agent for converting alkyl side chains on aromatic rings to carboxylic acids.[6][7] The reaction is particularly effective for "benzylic" positions, which are carbons directly attached to an aromatic system.[8][9]

Causality of Selectivity: The N-oxide group is electron-withdrawing, which deactivates the adjacent 2- and 6-positions towards certain types of reactions. However, the resonance structures of the pyridine N-oxide place a partial negative charge on the oxygen and a partial positive charge on the carbons at positions 2 and 4. This electronic arrangement influences the reactivity of the attached methyl groups. The 5-position is less electronically deactivated than the 2-position, making the C-H bonds of the 5-methyl group more susceptible to radical abstraction by the permanganate, which is believed to be the initial step of the oxidation mechanism.[7] The reaction proceeds through a series of oxidative steps, ultimately cleaving the C-C bonds of any alkyl chain longer than a methyl group and oxidizing the benzylic carbon all the way to a carboxylic acid.[6]

Detailed Experimental Protocol: Synthesis of this compound

Materials & Equipment:

-

Large round-bottom flask with mechanical stirrer and reflux condenser

-

Heating mantle

-

2,5-Lutidine 1-oxide (from Part A)

-

Potassium Permanganate (KMnO₄)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl, concentrated)

-

Filter funnel (Büchner) and filter paper

Procedure:

-

Reaction Setup: In a 2 L round-bottom flask, dissolve the crude 2,5-lutidine 1-oxide (e.g., ~0.2 mol) in 500 mL of water. Add sodium hydroxide (e.g., 8.0 g, 0.2 mol) and stir until dissolved.

-

Oxidant Addition: While stirring vigorously, slowly add potassium permanganate (e.g., 63.2 g, 0.4 mol) in small portions. The reaction is exothermic; control the addition rate to maintain the temperature below 95°C.

-

Reaction: After all the KMnO₄ has been added, heat the mixture to reflux (approx. 100°C) for 4-6 hours. The deep purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.

-

Filtration: Cool the reaction mixture to room temperature and filter through a pad of celite in a Büchner funnel to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.

-

Precipitation: Cool the clear filtrate in an ice bath. While stirring, slowly and carefully acidify the solution with concentrated hydrochloric acid until the pH is approximately 3-4.

-

Isolation: The target product, this compound, will precipitate as a white or off-white solid. Allow the suspension to stand in the cold for at least 1 hour to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and then with a small amount of cold ethanol. Dry the product under vacuum to a constant weight. Recrystallization from water or an ethanol/water mixture can be performed for higher purity if needed.

Characterization Data

Proper characterization is essential to confirm the identity and purity of the final product.

| Parameter | Expected Value/Observation |

| Appearance | White to off-white crystalline solid |

| Melting Point | Approx. 245-250 °C (decomposes) |

| ¹H NMR (DMSO-d₆) | δ ~13.5 (s, 1H, COOH), 8.4 (s, 1H, Ar-H), 7.6 (d, 1H, Ar-H), 7.5 (d, 1H, Ar-H), 2.5 (s, 3H, CH₃) |

| IR (KBr, cm⁻¹) | ~3100-2500 (broad, O-H), ~1710 (C=O), ~1250 (N-O) |

Safety and Troubleshooting

-

Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle potassium permanganate with care as it is a strong oxidizer. The neutralization and acidification steps should be performed slowly and in a well-ventilated fume hood due to gas evolution and the corrosive nature of the acids/bases.

-

Troubleshooting:

-

Low Yield in Step 1: Incomplete reaction. Ensure sufficient reaction time and temperature. Check the quality of the hydrogen peroxide.

-

Low Yield in Step 2: Incomplete oxidation (residual purple color) or over-oxidation (degradation of the pyridine ring). Ensure sufficient KMnO₄ is added and control the temperature. During acidification, if the product does not precipitate, the solution may not be acidic enough, or the concentration may be too low.

-

References

-

Oxidation of Organic Molecules by KMnO₄. (2023). Chemistry LibreTexts. [Link]

-

Photoinduced Carbon Radical-Medicated C-H Functionalization and Cascade Reactions by Pyridine N-oxide. (2021). Purdue University Graduate School. [Link]

-

Pyridine-N-oxide. (n.d.). Wikipedia. [Link]

-

Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. (n.d.). Master Organic Chemistry. [Link]

-

Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting, The Scripps Research Institute. [Link]

- US Patent 6,245,913 B1. (2001). Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

-

Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. [Link]

-

Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. [Link]

- US Patent 2,109,954 A. (1938). Oxidation of alkyl pyridines and alkyl quinolines.

-

Oxidation at the Benzylic Position with KMnO4 and MnO2. (2020). jOeCHEM. [Link]

-

Grolik, J. (2004). Oxidation of Heterocyclic Compounds by Permanganate Anion. Chemistry of Heterocyclic Compounds. [Link]

-

Organic Chemistry Portal. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. [Link]

Sources

- 1. hammer.purdue.edu [hammer.purdue.edu]

- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 3. baranlab.org [baranlab.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Introduction: The Significance of 5-Carboxy-2-methylpyridine 1-oxide in Research and Development

An In-Depth Technical Guide to the Solubility of 5-Carboxy-2-methylpyridine 1-oxide

This compound is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a substituted pyridine N-oxide, its unique electronic and structural properties make it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials. The N-oxide group can modulate the reactivity of the pyridine ring and improve properties like solubility, while the carboxylic acid moiety provides a handle for further chemical modifications and influences the compound's physicochemical profile.[1]

Understanding the solubility of this compound in common organic solvents is a critical first step in its application. Solubility dictates the choice of solvents for synthesis, purification, formulation, and biological screening.[2][3] Poor solubility can lead to challenges in handling, unreliable results in assays, and poor bioavailability in drug candidates.[2][3][4] This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a robust experimental protocol for its determination, and a framework for interpreting the resulting data.

Theoretical Principles: Predicting Solubility from Molecular Structure

The solubility of this compound is governed by the interplay of its three primary structural features: the pyridine N-oxide core, the carboxylic acid group, and the methyl-substituted aromatic ring. The principle of "like dissolves like" provides a foundational basis for prediction.[5][6]

-

Pyridine N-oxide Moiety : The N-oxide bond (N⁺-O⁻) is highly polar, making this part of the molecule hydrophilic. Pyridine N-oxide itself is a hygroscopic solid with high solubility in water and other polar solvents.[1][7][8] The oxygen atom is a strong hydrogen bond acceptor.

-

Carboxylic Acid Group (-COOH) : This functional group is also highly polar and can act as both a hydrogen bond donor (via the -OH) and an acceptor (via the C=O).[9] This contributes significantly to solubility in polar protic solvents like water and alcohols.[10][11] Furthermore, as an acid, its solubility in aqueous media is highly pH-dependent; it will react with bases to form highly soluble carboxylate salts.[9][12]

-

Aromatic Ring and Methyl Group : The pyridine ring and the methyl group form the non-polar, lipophilic portion of the molecule. This feature promotes solubility in less-polar organic solvents through van der Waals interactions.[5] The aromatic ring of benzoic acid, a related structure, renders it nearly insoluble in cold water.[5]

Overall Prediction : The presence of two strong polar, hydrogen-bonding groups (N-oxide and carboxylic acid) suggests that this compound will exhibit its highest solubility in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF). Its solubility is expected to be lower in solvents of intermediate polarity (e.g., acetone, ethyl acetate) and poor in non-polar solvents (e.g., hexane, toluene).

Caption: Key molecular features governing the solubility of this compound.

Experimental Determination: The Equilibrium Shake-Flask Method

To obtain reliable and reproducible data, the thermodynamic equilibrium solubility must be measured. The shake-flask method is widely regarded as the "gold standard" for this purpose.[13][14] This method involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by separation of the solid and quantification of the dissolved solute in the supernatant.

Protocol: A Self-Validating System

This protocol is designed to ensure that true equilibrium is reached and accurately measured.

1. Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Quantification instrument (e.g., UV-Vis Spectrophotometer or HPLC system)

2. Step-by-Step Methodology:

-

Step 1: Preparation of Vials

-

Add an excess amount of solid this compound to several vials for each solvent. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation. A common starting point is to add 5-10 mg of solid to 1-2 mL of solvent.

-

-

Step 2: Equilibration

-

Add a precise volume of the chosen solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C) and agitate.

-

Causality Note: The goal is to reach thermodynamic equilibrium. For many compounds, 24 hours is sufficient, but some may require longer (48-72 hours).[4][15] To validate, samples should be taken at multiple time points (e.g., 24h, 48h). Equilibrium is confirmed when the measured concentration does not change significantly between later time points.[14]

-

-

Step 3: Phase Separation

-

After equilibration, allow the vials to rest at the same constant temperature to let the excess solid settle.

-

Centrifuge the vials to pellet the remaining solid.

-

Causality Note: This step is crucial to avoid aspirating solid particles, which would artificially inflate the measured solubility.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. Discard the initial few drops of filtrate to saturate the filter membrane.

-

-

Step 4: Quantification

-

Prepare a series of standard solutions of the compound in the same solvent to create a calibration curve.

-

Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Analyze the standard and sample solutions using a suitable analytical method (e.g., UV-Vis spectroscopy at the compound's λ_max or HPLC-UV).

-

Calculate the concentration of the saturated solution using the calibration curve, accounting for any dilutions.

-

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Data Presentation and Interpretation

Quantitative solubility data should be organized systematically to allow for easy comparison and analysis. The following table provides a structured template for recording experimental results.

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | Polar Protic | 25 | Experimental Value | Calculated Value |

| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | Intermediate Polarity | 25 | Experimental Value | Calculated Value |

| Dichloromethane | Non-Polar | 25 | Experimental Value | Calculated Value |

| Toluene | Non-Polar | 25 | Experimental Value | Calculated Value |

| Hexane | Non-Polar | 25 | Experimental Value | Calculated Value |

Conclusion

This compound possesses a complex molecular structure with both highly polar and non-polar characteristics. This duality predicts a nuanced solubility profile, with a strong preference for polar protic and aprotic organic solvents. Due to the lack of extensive published data, experimental determination is paramount for any research or development application. The equilibrium shake-flask method detailed in this guide provides a reliable and scientifically sound approach to generate high-quality, reproducible solubility data. Such data is fundamental for informed solvent selection in synthesis, purification, formulation, and biological testing, ultimately enabling the successful application of this versatile compound.

References

-

Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved January 18, 2026, from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved January 18, 2026, from [Link]

-

CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Retrieved January 18, 2026, from [Link]

-

Grokipedia. (n.d.). Pyridine-N-oxide. Retrieved January 18, 2026, from [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved January 18, 2026, from [Link]

-

Doherty, A. P., et al. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. Retrieved January 18, 2026, from [Link]

-

National Institutes of Health (NIH). (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved January 18, 2026, from [Link]

-

Avdeef, A. (2015, July 1). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved January 18, 2026, from [Link]

-

PubMed. (2011). [Good laboratory practice of equilibrium solubility measurement]. Retrieved January 18, 2026, from [Link]

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Retrieved January 18, 2026, from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. Retrieved January 18, 2026, from [Link]

- University Website. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 18, 2026, from a university chemistry department website.

- University Website. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 18, 2026, from a university chemistry department website.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 18, 2026, from a university chemistry lab manual supplement.

-

ResearchGate. (n.d.). Pyridine N-Oxide. Retrieved January 18, 2026, from [Link]

-

National Institutes of Health (NIH). (n.d.). This compound. PubChem. Retrieved January 18, 2026, from [Link]

-

Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Retrieved January 18, 2026, from [Link]

-

Britannica. (2025, November 6). Carboxylic acid - Properties, Structure, Reactions. Retrieved January 18, 2026, from [Link]

-

Wikipedia. (n.d.). Carboxylic acid. Retrieved January 18, 2026, from [Link]

-

Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids. Retrieved January 18, 2026, from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. enamine.net [enamine.net]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. chem.ws [chem.ws]

- 7. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. researchgate.net [researchgate.net]

- 15. hrcak.srce.hr [hrcak.srce.hr]

Theoretical and computational studies of 5-Carboxy-2-methylpyridine 1-oxide

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 5-Carboxy-2-methylpyridine 1-oxide

Abstract

This compound is a heterocyclic compound of significant interest due to the dual functionalities of the pyridine N-oxide and a carboxylic acid group, suggesting potential applications in medicinal chemistry and materials science.[1][2] Pyridine N-oxides serve as important intermediates in organic synthesis and are found in numerous bioactive molecules.[3] This guide provides a comprehensive framework for the theoretical and computational characterization of this compound. We outline a systematic approach employing Density Functional Theory (DFT) to elucidate its structural, spectroscopic, electronic, and nonlinear optical (NLO) properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the molecular behavior of this compound, thereby accelerating its potential applications.

Introduction: The Rationale for Computational Analysis

The strategic placement of a carboxyl group and an N-oxide moiety on a methyl-substituted pyridine ring creates a molecule with a unique electronic profile. The N-oxide group acts as a strong electron-donating group through resonance while also being a site for nucleophilic and electrophilic attack, enhancing the reactivity of the pyridine ring.[4] The carboxyl group, an electron-withdrawing group, further modulates the electronic distribution and provides a site for hydrogen bonding and salt formation.

Understanding the interplay of these functional groups is paramount for predicting the molecule's reactivity, intermolecular interactions, and spectroscopic signatures. Experimental characterization alone can be resource-intensive. A robust computational approach, grounded in quantum chemistry, offers a predictive, atom-level understanding of the molecule's properties before extensive lab work is undertaken. This guide details the established computational workflows that provide reliable and predictive data for molecules of this class.[5][6]

Proposed Computational Methodology: A Self-Validating Workflow

The cornerstone of a reliable computational study is a methodology that has been validated for similar molecular systems. For organic molecules like pyridine derivatives, Density Functional Theory (DFT) has proven to be a highly effective approach, balancing computational cost with accuracy.[6][7] The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, is a workhorse in the field and consistently provides excellent results for geometries and vibrational frequencies of organic compounds.[8][9]

Step-by-Step Computational Protocol

-

Structure Optimization:

-

Software: Gaussian 16 or similar quantum chemistry package.[10]

-

Method: DFT with the B3LYP functional.

-

Basis Set: 6-311++G(d,p). This Pople-style basis set is chosen for its flexibility, including diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to correctly model bond angles.

-

Procedure: An initial geometry of this compound is built using a molecular editor like GaussView.[10] A full geometry optimization is then performed without any symmetry constraints.

-

Validation: The optimization is confirmed to have reached a true energy minimum by performing a subsequent frequency calculation. The absence of imaginary frequencies validates the optimized structure as a stable point on the potential energy surface.[6]

-

-

Vibrational Frequency Analysis:

-

Procedure: Using the optimized geometry from the previous step, harmonic vibrational frequencies are calculated at the same B3LYP/6-311++G(d,p) level of theory.

-

Data Processing: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are scaled by an appropriate scaling factor (typically ~0.967 for B3LYP/6-311++G(d,p)) to improve agreement with experimental FT-IR and FT-Raman spectra.[6]

-

Assignment: The potential energy distribution (PED) is analyzed to provide a quantitative assignment of each vibrational mode to specific molecular motions (e.g., C-H stretch, C=O stretch).

-

-

Electronic Properties and Spectra:

-

Method: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which are used to simulate the UV-Vis absorption spectrum.[6][10]

-

Solvent Effects: To simulate realistic conditions, calculations should be performed in a solvent (e.g., ethanol, water) using an implicit solvation model like the Polarizable Continuum Model (PCM).

-

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is used to predict the ¹H and ¹³C NMR chemical shifts, providing another layer of validation against experimental data.[5][10]

-

Below is a visualization of the proposed computational workflow.

Caption: A workflow for the comprehensive computational analysis of this compound.

Analysis of Molecular Structure and Vibrational Spectra

The optimized geometry provides the foundation for all other calculated properties. Key structural parameters to analyze include bond lengths, bond angles, and dihedral angles.

Expected Geometric Features:

-

The N-O bond length is expected to be around 1.3 Å, characteristic of pyridine N-oxides.

-

The C-C and C-N bond lengths within the pyridine ring will be slightly altered compared to pyridine due to the electronic effects of the substituents.

-

Intramolecular hydrogen bonding between the carboxylic acid proton and the N-oxide oxygen is possible and would significantly influence the conformation and properties of the molecule.

Vibrational Assignments (FT-IR and FT-Raman)

The calculated vibrational spectra, when correlated with experimental data, provide a definitive fingerprint of the molecule. Key vibrational modes to identify include:

-

O-H Stretch: A broad band in the FT-IR spectrum, typically in the 3000-3400 cm⁻¹ range, characteristic of the carboxylic acid.

-

C=O Stretch: A strong, sharp band around 1700-1750 cm⁻¹, also from the carboxyl group.

-

N-O Stretch: A characteristic vibration for the N-oxide group, expected in the 1200-1300 cm⁻¹ region.

-

Pyridine Ring Vibrations: A series of bands in the 1400-1600 cm⁻¹ region corresponding to C=C and C=N stretching modes.[11][12]

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

| O-H Stretch (Carboxyl) | 3000 - 3400 | Strong, Broad (IR) |

| C-H Stretch (Aromatic/Methyl) | 2900 - 3100 | Medium to Weak |

| C=O Stretch (Carboxyl) | 1700 - 1750 | Very Strong (IR) |

| C=C / C=N Ring Stretch | 1400 - 1600 | Strong to Medium |

| N-O Stretch | 1200 - 1300 | Strong |

Electronic Properties: Reactivity and Optical Behavior

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity and electronic transitions.[13][14]

-

HOMO: Represents the ability to donate an electron. Its electron density map indicates the likely sites for electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Its electron density map indicates the likely sites for nucleophilic attack.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller gap suggests a more reactive molecule that is more easily polarized. This energy gap is also directly related to the electronic transitions observed in the UV-Vis spectrum.[13]

Caption: The HOMO-LUMO energy gap dictates electronic transitions and chemical reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the total electrostatic potential on the electron density surface of the molecule.[15] It is an invaluable tool for identifying sites of intermolecular interactions.

-

Negative Regions (Red/Yellow): Indicate electron-rich areas, which are susceptible to electrophilic attack. These are expected around the oxygen atoms of the N-oxide and carboxyl groups.

-

Positive Regions (Blue): Indicate electron-poor areas, susceptible to nucleophilic attack. These are expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group.[16]

Nonlinear Optical (NLO) Properties

Molecules with large dipole moments and significant charge transfer characteristics often exhibit NLO properties, making them candidates for applications in optical devices and photonics.[17][18] The presence of both electron-donating (N-oxide) and electron-withdrawing (carboxyl) groups suggests that this compound could possess interesting NLO behavior.

The key parameters to calculate are the dipole moment (μ), the mean polarizability (α), and the first-order hyperpolarizability (β₀). These are calculated at the same DFT level. A large β₀ value is indicative of significant second-order NLO activity.[19][20]

| NLO Parameter | Description | Significance |

| Dipole Moment (μ) | Measure of molecular polarity. | High values contribute to NLO activity. |

| Polarizability (α) | Ease of distortion of the electron cloud by an electric field. | Relates to linear optical properties. |

| First Hyperpolarizability (β₀) | Measure of the second-order NLO response. | A key indicator of potential for applications like frequency doubling. |

Conclusion and Future Directions

This guide has outlined a robust and comprehensive theoretical and computational protocol for the in-depth characterization of this compound. By systematically applying DFT and TD-DFT methods, researchers can obtain predictive insights into the molecule's geometry, vibrational spectra, electronic structure, reactivity, and NLO properties. These computational results provide a powerful complement to experimental studies, enabling a deeper understanding of the molecule's behavior and guiding the rational design of new derivatives for applications in drug development and materials science. The validation of these theoretical predictions with experimental data will be a critical next step in harnessing the full potential of this versatile molecule.

References

A consolidated list of authoritative sources is provided below. All links have been verified for accessibility.

-

ResearchGate. (n.d.). Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. Retrieved from [Link]

-

Kaufmann, T. S. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Retrieved from [Link]

-

Wang, Y., et al. (2022). Nonlinear Optical Properties of Pyrene Derivatives Based on a Donor–Acceptor Structure and Its Polyurethane Composites. ACS Omega. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparation of 2-amino-5-methyl-pyridine.

-

Shoba, D., et al. (2014). FT-IR, FT-Raman, UV, NMR spectra, molecular structure, ESP, NBO and HOMO-LUMO investigation of 2-methylpyridine 1-oxide: a combined experimental and DFT study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

-

Liebman, J. F., et al. (2020). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. National Institutes of Health. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine. Retrieved from [Link]

-

Fecková, Z., et al. (2024). Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structure and vibrational spectra of 2-amino-5-methyl pyridine and 2-amino-6-methyl pyridine by density functional methods. Retrieved from [Link]

-

Metrangolo, P., et al. (2018). Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements. National Institutes of Health. Retrieved from [Link]

-

Joice, M. J., et al. (2018). MOLECULAR STRUCTURE, NBO AND HOMO-LUMO ANALYSIS OF QUERCETIN ON SINGLE LAYER GRAPHENE BY DENSITY FUNCTIONAL THEORY. Journal of Ovonic Research. Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro and in vivo studies of N, N′-bis[2(2-pyridyl)-methyl]pyridine-2,6-dicarboxamide–copper(II) and rheumatoid arthritis. Retrieved from [Link]

-

ResearchGate. (n.d.). Computational studies of third-order nonlinear optical properties of pyridine derivative 2-aminopyridinium p-toluenesulphonate crystal. Retrieved from [Link]

-

Mary, Y. S., et al. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. National Institutes of Health. Retrieved from [Link]

-

ACS Publications. (n.d.). A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic studies (FTIR, FT-Raman and UV), potential energy surface scan, normal coordinate analysis and NBO analysis of (2R,3R,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl) piperidine-3,4,5-triol by DFT methods. Retrieved from [Link]

-

Namboodiri, K., et al. (1987). Analysis of the molecular electrostatic potential for the prediction of N-oxidation and biological activity of substituted pyridines. Molecular Toxicology. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-amino-5-methyl-pyridine.

-

ResearchGate. (n.d.). 2-Methylpyridine functionalization via the N-oxide strategy. Retrieved from [Link]

-

Liebman, J. F., et al. (2020). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR, FT-Raman, NBO, HOMO-LUMO analysis and molecular docking study of 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide. Retrieved from [Link]

-

Dhadda, S., et al. (2022). Green synthesis of 5-methylpyridinium derivatives by C2-functionalization of pyridine-1-oxide derivatives and their antibacterial activity. Indian Journal of Chemistry. Retrieved from [Link]

-

Grad, O. M., et al. (2021). Second order nonlinear optical properties of poled films containing azobenzenes tailored with azulen-1-yl-pyridine. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Retrieved from [Link]

-

AlRabiah, H. (2017). Molecular structure, vibrational spectra, NBO, Fukui function, HOMO-LUMO analysis and molecular docking study of 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione. Macedonian Journal of Chemistry and Chemical Engineering. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Investigation of linear and nonlinear optical properties of 3, 6 –bis pyridine-1, 2, 4, 5 –tetrazine: a high nitrogen-energetic material. Retrieved from [Link]

-

Baran, P. (2012). Pyridine N-Oxides. Baran Lab. Retrieved from [Link]

-

Farrugia, L. J., et al. (2014). Redetermination of 2-methyl-4-nitropyridine N-oxide. National Institutes of Health. Retrieved from [Link]

-

Ghalla, H., et al. (2020). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. National Institutes of Health. Retrieved from [Link]

-

International Research Journal of Education and Technology. (n.d.). STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Trends in the Chemistry of Pyridine N-Oxides. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Redetermination of 2-methyl-4-nitropyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FT-IR, FT-Raman, UV, NMR spectra, molecular structure, ESP, NBO and HOMO-LUMO investigation of 2-methylpyridine 1-oxide: a combined experimental and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chalcogen.ro [chalcogen.ro]

- 14. Molecular structure, vibrational spectra, NBO, Fukui function, HOMO-LUMO analysis and molecular docking study of 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 15. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis of the molecular electrostatic potential for the prediction of N-oxidation and biological activity of substituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical materia ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05681G [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

A Technical Guide to the Electronic Properties of the N-Oxide Group in Substituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transformation of a pyridine to a pyridine N-oxide introduces a unique and powerful N⁺-O⁻ functional group that fundamentally alters the electronic landscape of the aromatic ring. This guide provides an in-depth analysis of the electronic properties of the pyridine N-oxide group, moving from its core physical organic principles to its profound impact on chemical reactivity and strategic applications in medicinal chemistry. We will explore the dual electronic nature of the N-oxide—acting simultaneously as an inductive electron-withdrawing group and a resonance electron-donating group—and quantify its influence. This duality is key to understanding its ability to modulate reactivity, enabling electrophilic and nucleophilic substitutions that are otherwise challenging in the parent pyridine. Detailed spectroscopic characteristics and robust experimental protocols are provided to equip researchers with the knowledge to harness the full potential of this versatile functional group.

The Core Electronic Dichotomy: Inductive vs. Resonance Effects

The defining characteristic of the pyridine N-oxide is the semipolar N⁺-O⁻ bond. This feature creates a fascinating electronic duality that governs its behavior.

Inductive and Field Effects: An Electron-Withdrawing Influence

The positively charged nitrogen atom (N⁺) exerts a strong electron-withdrawing inductive effect (-I) on the pyridine ring. This effect polarizes the sigma framework, pulling electron density away from the ring carbons and rendering them more electrophilic than in pyridine itself. This is complemented by a significant dipole moment (4.37 D for pyridine N-oxide vs. 2.03 D for pyridine), which influences the molecule's interaction with its environment.[1] This inductive pull is a primary factor in the reduced basicity of pyridine N-oxides; the pKa of protonated pyridine N-oxide is approximately 0.8, which is significantly lower than that of pyridine (pKa ≈ 5.2), indicating it is a much weaker base.[1][2]

Resonance Donation: Activating the Ring via π-System

Conversely, the negatively charged exocyclic oxygen atom (O⁻) is a powerful resonance electron donor (+R). The lone pairs on the oxygen can be delocalized into the aromatic π-system, increasing the electron density at the C2 (ortho) and C4 (para) positions.[3] This resonance donation is the dominant factor in activating the ring toward electrophilic attack.

The interplay of these opposing effects can be visualized through the principal resonance structures.

Diagram 1: Key Resonance Structures of Pyridine N-Oxide

Caption: The N-oxide group directs electrophiles to C4 and activates C2/C4 for nucleophilic attack.

Spectroscopic and Physicochemical Characterization

Correctly identifying and characterizing substituted pyridine N-oxides relies on understanding their unique spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Compared to the parent substituted pyridine, the ring protons of the N-oxide experience significant shifts. The C2-H and C6-H (ortho) protons are typically shifted downfield due to the inductive effect of the N⁺ group. Conversely, the C4-H (para) proton is often shifted upfield due to the shielding effect of resonance donation from the oxygen. The C3-H and C5-H (meta) protons are less affected.

-

¹³C NMR: The C2/C6 and C4 carbons show the most pronounced changes. The C4 carbon is typically shielded (shifted upfield) due to increased electron density from resonance, while the C2/C6 carbons are deshielded (shifted downfield).

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of a pyridine N-oxide is the strong N-O stretching vibration (νN-O). This band typically appears in the region of 1200-1300 cm⁻¹ . The exact position is sensitive to the electronic nature of other substituents on the ring. Electron-withdrawing groups tend to increase the frequency, while electron-donating groups decrease it.

Physicochemical Properties

The introduction of the highly polar N-O bond significantly increases the compound's polarity and hygroscopic nature. T[2]his has direct consequences for its physical properties:

-

Solubility: Pyridine N-oxides are generally more soluble in polar solvents like water and alcohols than their parent pyridines.

-

Basicity (pKa): As noted earlier, the N-oxide is a much weaker base than the corresponding pyridine due to the formal positive charge on the nitrogen.

[1][2]| Property | Pyridine | Pyridine N-Oxide | Rationale for Change | | :--- | :--- | :--- | :--- | | pKa (conjugate acid) | ~5.2 | ~0.8 |[1][2] The N⁺ inductively withdraws electron density, making the oxygen lone pairs less available for protonation. | | Dipole Moment (D) | ~2.03 D | ~4.37 D |[1] Introduction of the highly polar N⁺-O⁻ bond creates a large dipole. | | ¹H NMR δ (C4-H) | ~7.4 ppm | ~7.2 ppm | Increased shielding at the C4 position due to resonance electron donation from oxygen. | | IR ν(N-O) (cm⁻¹) | N/A | ~1250 cm⁻¹ | Characteristic stretching vibration of the semipolar N-O bond. |

Experimental Protocol: Synthesis and Characterization

Harnessing the properties of pyridine N-oxides begins with their reliable synthesis. The oxidation of pyridines is a robust and high-yielding transformation.

Protocol: Synthesis of 4-Chloropyridine N-Oxide from 4-Chloropyridine

-

Rationale: This protocol uses meta-chloroperoxybenzoic acid (m-CPBA), a common, effective, and relatively safe oxidizing agent for this transformation. T[4]he reaction is chemoselective, oxidizing the pyridine nitrogen without affecting the chloro-substituent. D[5][6]ichloromethane (DCM) is an excellent solvent as it is relatively inert and dissolves both the starting material and the reagent. The acidic byproduct, meta-chlorobenzoic acid, is easily removed by a basic wash.

-

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 equivalent of 4-chloropyridine in dichloromethane (DCM, approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the solution temperature equilibrates to 0-5 °C.

-

Reagent Addition: Add m-CPBA (approx. 1.1 equivalents) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. Self-Validation Check: Adding the oxidant slowly prevents a dangerous exotherm and ensures controlled reaction progress.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at ambient temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching & Workup: Cool the mixture again in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any excess peracid and neutralize the acidic byproduct. Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with DCM.

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 4-chloropyridine N-oxide as a solid.

-

Diagram 3: Experimental Workflow for N-Oxide Synthesis

Caption: A robust workflow for the synthesis and purification of a substituted pyridine N-oxide.

Applications in Drug Development and Synthesis

The unique electronic properties of the N-oxide group make it a valuable tool for medicinal chemists and synthetic chemists.

-

Modulating Physicochemical Properties: The N-oxide functionality is often introduced to a drug candidate to increase its polarity and aqueous solubility, which can improve its pharmacokinetic profile. *[7] Prodrug Strategies: The N-oxide can act as a prodrug. In hypoxic (low oxygen) environments, such as those found in solid tumors, cellular reductases can reduce the N-oxide back to the parent pyridine. This strategy is used to design hypoxia-activated anticancer drugs.

-

Bioisostere and Scaffold Hopping: The N-oxide can serve as a bioisostere for other functional groups, helping to fine-tune binding interactions with biological targets while altering properties like metabolism or toxicity.

-

Directing Group in Synthesis: As demonstrated, the N-oxide is a powerful directing group for functionalizing the pyridine ring at positions that are otherwise difficult to access. T[8]his allows for the construction of complex, highly substituted pyridine derivatives that are common motifs in pharmaceuticals. For instance, certain pyridine N-oxides have shown promise as quorum sensing inhibitors in bacteria like Pseudomonas aeruginosa, highlighting their potential in developing new anti-infective agents.

The pyridine N-oxide group is far more than a simple derivative; it is a strategic functional group that imparts a rich and tunable set of electronic properties onto the pyridine scaffold. Its dual nature—simultaneously withdrawing electrons through the sigma framework and donating them through the pi system—unlocks unique reactivity patterns. For researchers in drug discovery and organic synthesis, a thorough understanding of these electronic principles is essential for rationally designing molecules with desired properties and for devising efficient synthetic routes to complex heterocyclic targets. By mastering the chemistry of the N-oxide, scientists can effectively modulate solubility, direct reactivity, and create novel molecular architectures.

References

-

Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]

-

Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved January 19, 2026, from [Link]

-

Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]

-

Organic Chemistry Page. (n.d.). Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. Retrieved January 19, 2026, from [Link]

-

Organic Chemistry Videos. (2022, December 24). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides [Video]. YouTube. [Link]

-

Chemistry - A new vision. (2020, October 26). Reactivity of Pyridine-N-Oxide [Video]. YouTube. [Link]

-

Belova, N. V., Giricheva, N. I., & Fedorov, M. S. (2015). Substituent effect on the properties of pyridine-N-oxides. Structural Chemistry, 26, 1129–1142. [Link]

-

Katiyar, D. (n.d.). Pyridine. Lecture Notes. [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine N-oxide and derivatives. Retrieved January 19, 2026, from [Link]

-

Wessig, P., & Tehrani, Z. A. (2019). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 62(21), 9443-9466. [Link]

-

ChemTube3D. (n.d.). Pyridine N-Oxide-structure. Retrieved January 19, 2026, from [Link]

-

Pluta, T. S. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A, 123(51), 10943-10954. [Link]

-

Charton, M. (1969). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic, 1240-1245. [Link]

-

Organic Syntheses. (n.d.). pyridine-n-oxide. Retrieved January 19, 2026, from [Link]

-

Semba, K., et al. (2015). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society, 137(29), 9467-9476. [Link]

-

ChemTube3D. (n.d.). Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination). Retrieved January 19, 2026, from [Link]

Sources

- 1. baranlab.org [baranlab.org]

- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 3. bhu.ac.in [bhu.ac.in]

- 4. youtube.com [youtube.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Tautomerism in carboxy-substituted pyridine N-oxides

An In-depth Technical Guide to Tautomerism in Carboxy-Substituted Pyridine N-Oxides

Audience: Researchers, scientists, and drug development professionals.

Abstract

Carboxy-substituted pyridine N-oxides are a pivotal class of heterocyclic compounds whose biological and chemical properties are profoundly influenced by tautomeric equilibria. This guide provides a detailed exploration of the tautomeric landscape of these molecules, moving beyond a simple description of forms to an in-depth analysis of the underlying principles. We will dissect the structural possibilities, the environmental factors that dictate the position of the equilibrium—such as solvent polarity and pH—and the key analytical methodologies for characterization. By integrating spectroscopic, crystallographic, and computational data, this document offers a holistic view, explaining the causality behind experimental choices and the implications of tautomerism on molecular behavior. For professionals in drug development, understanding and controlling this phenomenon is critical for optimizing compound solubility, membrane permeability, and target engagement, ultimately impacting therapeutic efficacy.

Introduction: The Dual-Character of Pyridine N-Oxides

Pyridine N-oxides are aromatic heterocycles that have garnered significant attention in synthetic and medicinal chemistry. The N-oxide moiety (N⁺–O⁻) is not merely a functional group but a powerful modulator of the pyridine ring's electronic character.[1] It acts as a strong π-electron donor through resonance while the positively charged nitrogen exerts a strong inductive electron-withdrawing effect. This duality enhances reactivity, alters substitution patterns compared to the parent pyridine, and introduces a key site for hydrogen bonding.[2][3]

When a carboxyl group is introduced, the potential for complex intramolecular and intermolecular interactions gives rise to prototropic tautomerism—a dynamic equilibrium between two or more structural isomers that are readily interconvertible.[4][5] This is not merely an academic curiosity; the predominant tautomeric form in a given environment dictates the molecule's shape, polarity, and hydrogen bonding capacity, which are cornerstone properties in drug design and materials science.[6][7]

The Tautomeric Landscape: Beyond Simple Keto-Enol Forms

For carboxy-substituted pyridine N-oxides, particularly those also bearing a hydroxyl group, the tautomeric possibilities extend beyond a simple equilibrium. The interplay between the acidic proton of the carboxyl group and the proton of the hydroxyl group, in concert with the N-oxide, creates a nuanced landscape.

Consider a model compound like 4-carboxy-3-hydroxypyridine N-oxide. It can exist in several potential forms, including the canonical hydroxy-acid form and various zwitterionic or keto-like structures. The equilibrium is a delicate balance of aromaticity, intramolecular hydrogen bonding, and resonance stabilization.

For instance, studies on 2-hydroxypyridine N-oxide have definitively shown through both NMR and X-ray diffraction that it exists predominantly as the 1-hydroxypyridin-2-one tautomer in both solution and the solid state.[8] This preference for the "keto" or "pyridone" form, driven by the stability of the amide-like system, is a recurring theme in related structures.

Below is a generalized representation of the tautomeric equilibrium for a hydroxy-carboxy pyridine N-oxide, highlighting the potential shift from a neutral species to a zwitterionic pyridone form.

Caption: Generalized tautomeric equilibrium in hydroxy-carboxy pyridine N-oxides.

Factors Influencing Tautomeric Equilibrium

The predominance of one tautomer over another is not an intrinsic, immutable property but is dictated by a sensitive interplay with its environment. Understanding these factors is paramount for controlling the compound's behavior.

Solvent Effects

The choice of solvent can dramatically shift the tautomeric equilibrium.[9] This is a direct consequence of differential solvation energies for tautomers with varying polarities.

-

Polar Protic Solvents (e.g., Water, Ethanol): These solvents are highly effective at stabilizing polar, zwitterionic, or keto-like tautomers through hydrogen bonding.[10][11] The ability to donate and accept hydrogen bonds can favor forms with separated charges or those with C=O and N-H moieties, such as the pyridone tautomer.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments and can stabilize polar forms, but their primary influence is often as hydrogen bond acceptors. In DMSO, for example, both phenol-imine and keto-amine forms of some tautomeric systems can coexist.[10]

-

Non-polar Solvents (e.g., Benzene, Dioxane): In these environments, the less polar, neutral tautomer (e.g., the enol or hydroxy-acid form) is generally favored, as the energetic penalty for solvating a highly polar species is significant.[10][11]

Table 1: Influence of Solvent on Tautomer Distribution (Illustrative)

| Solvent Class | Representative Solvent | Predominant Tautomer Favored | Rationale |

|---|---|---|---|

| Polar Protic | Water, Methanol | Keto / Zwitterionic | Strong H-bond donation/acceptance stabilizes polar forms.[11][12] |

| Polar Aprotic | DMSO, Acetonitrile | Often a mixture; can favor Keto | Stabilizes dipoles; acts as H-bond acceptor.[10][13] |

| Non-polar | Dioxane, Chloroform | Enol / Neutral | Minimizes unfavorable solvation energy of polar species.[13] |

pH Effects

The pH of the medium directly influences the protonation state of the molecule. For a carboxy-substituted pyridine N-oxide, multiple pKa values exist: for the carboxylic acid, the N-oxide oxygen (if protonated), and potentially a hydroxyl group. Titration studies coupled with UV-Vis or NMR spectroscopy can reveal the pH ranges in which different tautomeric and ionic species predominate.[14] The equilibrium can be intentionally shifted by adjusting the pH, a technique often used to improve solubility or modulate biological activity.

Analytical Techniques for Tautomer Elucidation

A multi-faceted analytical approach is essential for unambiguously characterizing the tautomeric state of a compound. No single technique provides a complete picture; instead, evidence is gathered and synthesized from spectroscopic, crystallographic, and computational methods.

Caption: A comprehensive workflow for the characterization of tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for studying tautomerism in solution.[15] By analyzing chemical shifts, coupling constants, and the presence or absence of exchangeable protons, one can deduce the dominant structure.

-

¹H NMR: The chemical shift of protons attached to oxygen or nitrogen (OH, NH) is highly informative. In the pyridone form, a distinct N-H proton signal will be present, which is absent in the hydroxypyridine form. Its chemical shift and broadness are solvent-dependent.

-

¹³C NMR: The chemical shift of the carbon atom in a carbonyl group (C=O) of a pyridone tautomer is significantly downfield (typically >160 ppm) compared to the same carbon in a hydroxypyridine (enol) form, which is more shielded. This provides a clear diagnostic marker.[8]

-

¹⁵N NMR: The nitrogen chemical shift is highly sensitive to its hybridization and electronic environment. The shielding of the pyridine ring nitrogen can change by over 20 ppm between different tautomeric forms, providing another layer of evidence.[16][17]

Protocol: NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation: Prepare two identical, accurately weighed samples (~5-10 mg) of the purified carboxy-substituted pyridine N-oxide.

-

Solvent Selection (Causality): Dissolve the first sample in a non-polar, aprotic solvent like CDCl₃ to favor the neutral tautomer. Dissolve the second sample in a polar, protic solvent like DMSO-d₆. DMSO-d₆ is an excellent choice because it readily solubilizes polar compounds and slows down the exchange of labile O-H and N-H protons with residual water, often allowing them to be observed as distinct signals.

-

Data Acquisition: Acquire high-resolution ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra for both samples under identical temperature conditions.

-

Spectral Analysis:

-

Compare the aromatic region of the ¹H spectra. Significant changes in chemical shifts between the two solvents indicate a shift in the tautomeric equilibrium.

-

Look for a downfield N-H proton signal in the DMSO-d₆ spectrum, indicative of the pyridone form.

-

In the ¹³C spectra, identify the carbonyl region (~160-180 ppm). The appearance or increased intensity of a signal in this region in the more polar solvent is strong evidence for the keto/pyridone tautomer.

-

-

Self-Validation: The observation of distinct and logically shifting signals in two different solvent environments provides a self-validating dataset. If a single set of sharp peaks is observed in both solvents but their positions shift, it indicates a rapid equilibrium on the NMR timescale.

UV-Vis Spectroscopy

The keto/pyridone forms, with their extended cross-conjugation, often absorb at longer wavelengths (a bathochromic shift) compared to their enol/hydroxypyridine counterparts.[13][14] By monitoring the absorption spectrum in different solvents or as a function of pH, the relative populations of the tautomers can be quantified.[10]

X-Ray Crystallography

Single-crystal X-ray diffraction provides the definitive structure of a molecule in the solid state.[15] It allows for the precise measurement of bond lengths and the unambiguous location of atoms, including hydrogen atoms if the data quality is high. For example, X-ray analysis can distinguish between a C=O double bond (shorter) and a C-O single bond (longer), and between an N-H bond and a lone pair on the nitrogen, thereby confirming the solid-state tautomeric form.[8][19] This provides an essential anchor point for interpreting the more complex solution-state data.

Computational Chemistry

Theoretical calculations, primarily using Density Functional Theory (DFT), are an indispensable tool for complementing experimental data.[20] By calculating the relative energies of all possible tautomers in the gas phase and with solvent models, one can predict the most stable form and the energy barriers for interconversion.[21][22] This predictive power helps rationalize experimental findings and can guide the design of molecules that favor a specific tautomeric form.

Implications in Medicinal Chemistry and Drug Development

The tautomeric state of a drug candidate is not a trivial detail; it has profound consequences for its pharmacokinetic and pharmacodynamic profiles.[6][7]

-

Solubility and Permeability: The more polar, keto/zwitterionic tautomer will generally exhibit higher aqueous solubility but lower membrane permeability compared to the less polar, neutral enol form. Controlling the tautomeric equilibrium can be a strategy to balance these competing properties.

-

Receptor Binding: The two tautomers are distinct chemical entities with different shapes and hydrogen bond donor/acceptor patterns. Only one tautomer may fit correctly into the binding pocket of a target protein. A molecule that exists as the "wrong" tautomer in physiological conditions will be inactive.

-

Prodrug Strategies: The N-oxide functionality itself is often used in hypoxia-activated prodrugs, where the N-oxide is enzymatically reduced in low-oxygen tumor environments to release a cytotoxic agent.[2][3] The tautomeric form of the molecule can influence its reduction potential and susceptibility to these enzymes.

Caption: Impact of tautomerism on drug properties and activity.

Conclusion

is a complex but critical area of study. The equilibrium between different tautomeric forms is a dynamic process governed by a delicate balance of intramolecular stability and environmental factors, primarily solvent and pH. A rigorous and multi-pronged analytical approach, combining NMR and UV-Vis spectroscopy for solution-state analysis, X-ray crystallography for the solid state, and computational modeling for energetic insights, is required for full characterization. For scientists in drug discovery and development, a thorough understanding of this phenomenon is not optional. It is fundamental to the rational design of molecules with optimized properties, enabling the transition from a promising chemical entity to an effective therapeutic agent.

References

-

Boyd, R. K., Downard, A. J., & Robertson, K. N. (1984). A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide. Journal of the Chemical Society, Perkin Transactions 2, (11), 1879-1884. [Link]

-

Al-Kahtani, A. A., & El-Faham, A. (2009). Tautomerism and Reactivity in Heterocyclic N-Oxides. A Spectroscopic and Theoretical Study of Benzimidazole N-Oxide Derivatives (N-Hydroxybenzimidazoles). The Journal of Physical Chemistry A, 113(31), 8937-8946. [Link]

-

Gawinecki, R., Kolehmainen, E., & Kauppinen, R. (2002). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Magnetic Resonance in Chemistry, 40(13), 827-831. [Link]

-

El-Sayed, Y. S. (2015). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy. Slideshare. [Link]

-

Gawinecki, R., Kolehmainen, E., & Kauppinen, R. (2002). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. ResearchGate. [Link]

-

Aramendia, M. A., et al. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 251, 119453. [Link]

-

Al-Soufi, W., & Al-Kaysi, R. O. (2005). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. Photochemical & Photobiological Sciences, 4(10), 828-833. [Link]

-

Dick, L. A., & Bocian, D. F. (2004). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 69(5), 1748-1753. [Link]

-

Sarma, R., & Baruah, J. B. (2011). Synthesis and characterization of pyridine N-oxide complexes of manganese, copper and zinc. ResearchGate. [Link]

-

Niskanen, J., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Journal of the American Chemical Society, 144(10), 4385-4391. [Link]

-

Greenberg, A., Green, A. R., & Liebman, J. F. (2020). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. Molecules, 25(16), 3703. [Link]

-

Greenberg, A., Green, A. R., & Liebman, J. F. (2020). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. National Institutes of Health. [Link]

-

Gabidullin, B. M., et al. (2020). Chalcogen-Bonded Cocrystals of Substituted Pyridine N-Oxides and Chalcogenodiazoles: An X-ray Diffraction and Solid-State NMR Investigation. Crystal Growth & Design, 20(12), 7854-7865. [Link]

-

Gardner, J. N., & Katritzky, A. R. (1957). N-oxides and related compounds. Part V. The tautomerism of 2- and 4-amino- and -hydroxy-pyridine 1-oxide. Journal of the Chemical Society (Resumed), 4375-4386. [Link]

-

Wang, D. H., & Wirth, T. (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Medicinal Chemistry Letters, 5(2), 110-114. [Link]

-

University of Liverpool. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. ChemTube3D. [Link]

-

de Oliveira, A. P. A., Wegermann, C. A., & da Costa Ferreira, A. M. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12, 1373024. [Link]

-

Wang, D. H., & Wirth, T. (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities. National Institutes of Health. [Link]

-

Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link]

-

Greenberg, A., Green, A. R., & Liebman, J. F. (2020). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. MDPI. [Link]

-

Ashenhurst, J. (2023). Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

-

de Oliveira, A. P. A., Wegermann, C. A., & da Costa Ferreira, A. M. (2024). Keto-enol tautomerism in the development of new drugs. ResearchGate. [Link]

Sources

- 1. Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 11. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. cris.unibo.it [cris.unibo.it]

- 15. walshmedicalmedia.com [walshmedicalmedia.com]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

A Technical Guide to the Potential Biological Activities of 5-Carboxy-2-methylpyridine 1-oxide

Audience: Researchers, Scientists, and Drug Development Professionals